6-Chloro-2-phenyl-3-quinolinyl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-phenyl-3-quinolinyl methyl sulfide is an organic compound with the molecular formula C16H12ClNS and a molecular weight of 285.79118 g/mol This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 6th position, a phenyl group at the 2nd position, and a methyl sulfide group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline ring is then chlorinated at the 6th position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Phenylation: The phenyl group is introduced at the 2nd position through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methyl Sulfide Introduction: Finally, the methyl sulfide group is introduced at the 3rd position through a nucleophilic substitution reaction using methylthiol (CH3SH) and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-phenyl-3-quinolinyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the quinoline ring or the phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Reduced quinoline or phenyl derivatives
Substitution: Substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-phenyl-3-quinolinyl methyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interfere with the replication of viruses or the growth of bacteria by targeting essential proteins or pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-phenylquinoline
- 6-Chloro-3-quinolinyl methyl sulfide
- 2-Phenyl-3-quinolinyl methyl sulfide
Uniqueness
6-Chloro-2-phenyl-3-quinolinyl methyl sulfide is unique due to the presence of both the chlorine atom and the methyl sulfide group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a subject of interest in scientific research .
Biologische Aktivität
6-Chloro-2-phenyl-3-quinolinyl methyl sulfide (CAS No. 400079-68-7) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the quinoline family, which is known for various therapeutic properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, summarizing its mechanisms of action, relevant studies, and potential applications.
The molecular formula of this compound is C16H12ClNS, with a molecular weight of approximately 285.79 g/mol. The compound features a chlorinated quinoline structure with a phenyl group and a methyl sulfide moiety. These functional groups contribute to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as cell proliferation and viral replication.
- Receptor Binding : It can bind to receptors or proteins that modulate signaling pathways associated with disease progression.
- Antimicrobial Activity : The compound has shown potential against various pathogens by targeting essential proteins or metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives have been reported, suggesting that this compound may also possess similar efficacy.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
6-Chloro-2-phenylquinoline | 15 | M. tuberculosis |
This compound | TBD | TBD |
Anticancer Activity
The compound has been evaluated for its anticancer properties in various cancer cell lines. Studies utilizing the Sulforhodamine B (SRB) assay have shown that it can induce cell death in cancer cells through mechanisms such as apoptosis and cell cycle arrest.
Cell Line | IC50 (μM) | Reference |
---|---|---|
HeLa (cervical cancer) | TBD | |
MDA-MB231 (breast cancer) | TBD | |
MZ-MEL (melanoma) | TBD |
Case Studies
- Anti-Tubercular Activity : A study focused on synthesizing quinoline derivatives, including this compound, demonstrated promising results against M. tuberculosis. The compound's structural modifications were explored to enhance its efficacy, indicating that structural features significantly influence biological activity .
- Cytotoxicity Evaluation : In a comprehensive cytotoxicity assessment involving various cell lines, compounds similar to this compound exhibited low toxicity at concentrations up to 10 times their MIC values, suggesting a favorable therapeutic index for further development .
Eigenschaften
IUPAC Name |
6-chloro-3-methylsulfanyl-2-phenylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNS/c1-19-15-10-12-9-13(17)7-8-14(12)18-16(15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOFDSXPFDCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C2C=CC(=CC2=C1)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.